molecular formula C22H26N4O2 B2559961 5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE CAS No. 1285496-19-6

5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE

Cat. No.: B2559961
CAS No.: 1285496-19-6
M. Wt: 378.476
InChI Key: CZIFMEQAAGEBCC-YDZHTSKRSA-N
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Description

5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the adamantyl group: This step involves the alkylation of the pyrazole ring with an adamantyl halide.

    Formation of the carboxylic acid: This can be done through oxidation reactions.

    Condensation with 2-methoxy-benzaldehyde: This step involves the reaction of the carboxylic acid with 2-methoxy-benzaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring or the benzylidene moiety.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: The compound could serve as a lead compound for the development of new drugs.

    Therapeutic Applications: Potential use in the treatment of various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of 5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole structures.

    Adamantane Derivatives: Compounds containing the adamantane moiety.

    Hydrazide Derivatives: Compounds with similar hydrazide functional groups.

Uniqueness

The uniqueness of 5-ADAMANTAN-1-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (2-METHOXY-BENZYLIDENE)-HYDRAZIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical properties.

Properties

IUPAC Name

5-(1-adamantyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-28-19-5-3-2-4-17(19)13-23-26-21(27)18-9-20(25-24-18)22-10-14-6-15(11-22)8-16(7-14)12-22/h2-5,9,13-16H,6-8,10-12H2,1H3,(H,24,25)(H,26,27)/b23-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZIFMEQAAGEBCC-YDZHTSKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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